molecular formula C22H14Cl2N2O3 B15011960 methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate

methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate

Cat. No.: B15011960
M. Wt: 425.3 g/mol
InChI Key: HKTXNUOZCVVQAC-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a dichlorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate typically involves a multi-step process. One common method includes the condensation of 2-(2,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-thiazol-5-yl]imino}methyl]benzoate
  • Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-oxazol-5-yl]imino}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is unique due to its specific structural features, such as the benzoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H14Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

methyl 4-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoate

InChI

InChI=1S/C22H14Cl2N2O3/c1-28-22(27)14-4-2-13(3-5-14)12-25-16-7-9-20-19(11-16)26-21(29-20)17-8-6-15(23)10-18(17)24/h2-12H,1H3

InChI Key

HKTXNUOZCVVQAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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